An In-depth Technical Guide to 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is a fascinating bifunctional molecule that holds considerable potential in the realms of organic synthesis and medicinal chemistry. This β-keto acetal combines the reactivity of a ketone with the stability of a protected aldehyde, offering a unique platform for the construction of complex molecular architectures. The presence of the cyclohexyl group introduces lipophilicity, a key consideration in drug design, while the dioxolane moiety serves as a versatile handle for further chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications of this promising compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)ethanone | - |
| CAS Number | 63835-23-4 | |
| Molecular Formula | C₁₁H₁₈O₃ | |
| Molecular Weight | 198.26 g/mol | |
| Predicted Boiling Point | 285.5 ± 25.0 °C at 760 mmHg | Predicted |
| Predicted Density | 1.06 ± 0.1 g/cm³ | Predicted |
| Predicted Refractive Index | 1.478 | Predicted |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis for 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is not prominently documented, a highly plausible and efficient route can be devised based on the well-established Claisen condensation reaction. [1][2][3]This approach involves the reaction of an ester with an enolizable ketone in the presence of a strong base to form a β-keto ester. In this case, we propose a crossed Claisen condensation between ethyl cyclohexanecarboxylate and 2-methyl-1,3-dioxolane.
Proposed Synthetic Protocol:
Step 1: Deprotonation of 2-methyl-1,3-dioxolane
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of 2-methyl-1,3-dioxolane (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel over 30 minutes.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Causality: LDA is a strong, non-nucleophilic base, ideal for the deprotonation of the α-carbon of the dioxolane without competing nucleophilic attack at the carbonyl carbon of the ester. The low temperature is crucial to prevent side reactions and ensure the kinetic stability of the enolate.
Step 2: Claisen Condensation
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To the freshly prepared enolate solution at -78 °C, add a solution of ethyl cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Causality: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group drives the formation of the β-keto acetal.
Step 3: Work-up and Purification
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone.
Causality: The aqueous work-up neutralizes the reaction mixture and removes inorganic byproducts. The extraction and subsequent purification steps are standard procedures to isolate and purify the target compound.
Mechanistic Pathway Diagram:
Caption: Proposed Claisen condensation pathway for the synthesis of the target molecule.
Spectroscopic Characterization
The structural elucidation of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone can be unequivocally achieved through a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Cyclohexyl protons | 1.0 - 1.9 | Multiplet | 11H |
| Methylene protons of dioxolane | 3.8 - 4.0 | Multiplet | 4H |
| Methine proton of dioxolane | 4.9 - 5.1 | Triplet | 1H |
| Methylene protons α to ketone | 2.6 - 2.8 | Doublet | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cyclohexyl carbons | 25 - 45 |
| Dioxolane methylene carbons | ~65 |
| Dioxolane methine carbon | ~103 |
| Methylene carbon α to ketone | ~50 |
| Ketone carbonyl carbon | ~208 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule. A strong absorption band is expected in the region of 1710-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ketone. [4]Additionally, a series of strong C-O stretching bands are anticipated in the region of 1050-1200 cm⁻¹ , which are indicative of the acetal group in the 1,3-dioxolane ring.
Mass Spectrometry (MS)
The mass spectrum, likely obtained using electron ionization (EI), would show the molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern is expected to be influenced by the presence of the ketone and dioxolane functionalities. Key fragmentation pathways could include the loss of the dioxolane ring or cleavage adjacent to the carbonyl group.
Potential Applications in Drug Development and Organic Synthesis
The unique structural features of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone make it a valuable building block in both medicinal chemistry and broader organic synthesis.
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As a Versatile Synthetic Intermediate: The β-keto acetal functionality allows for selective reactions. The ketone can be targeted by nucleophiles or reducing agents while the protected aldehyde remains inert. Conversely, the acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then participate in a variety of transformations such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid. This orthogonal reactivity is highly desirable in multi-step syntheses of complex molecules.
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Scaffold for Bioactive Molecules: The 1,3-dioxolane ring is a common motif in a number of biologically active compounds, including antiviral and antifungal agents. [5][6]The cyclohexyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. The combination of these two features in a single molecule provides a promising starting point for the design and synthesis of novel therapeutic agents. The β-keto functionality can also be a key pharmacophoric element or a handle for further derivatization to explore structure-activity relationships.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is a compound with significant synthetic potential. Its bifunctional nature, combining a reactive ketone with a stable acetal, along with the presence of a lipophilic cyclohexyl group, makes it an attractive building block for the synthesis of complex organic molecules and a promising scaffold for the development of new therapeutic agents. This in-depth guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, a thorough analysis of its expected spectroscopic characteristics, and a discussion of its potential applications. It is hoped that this information will be a valuable resource for researchers and scientists working in the fields of organic chemistry and drug discovery.
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